molecular formula C8H7BrFNO2 B14026497 (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid

(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid

Cat. No.: B14026497
M. Wt: 248.05 g/mol
InChI Key: MDZOSIXTARMDBU-ZETCQYMHSA-N
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Description

(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-fluorophenyl)acetic acid: Similar in structure but lacks the amino group.

    (2S)-2-amino-2-(4-bromo-3-fluorophenyl)acetic acid: A positional isomer with the bromine and fluorine atoms swapped.

    (2S)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid: Similar but with a chlorine atom instead of bromine.

Uniqueness

The unique combination of bromine, fluorine, and amino groups in (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

MDZOSIXTARMDBU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Br)F

Origin of Product

United States

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